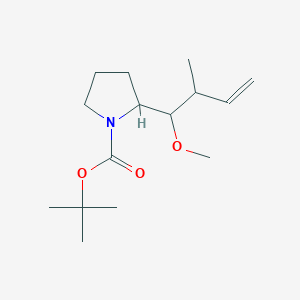

Tert-butyl 2-(1-methoxy-2-methylbut-3-enyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(1-methoxy-2-methylbut-3-enyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protecting group and a substituted enol ether moiety. This structure is characteristic of intermediates used in organic synthesis, particularly in pharmaceutical and agrochemical research. The Boc group enhances stability during synthetic processes, while the methoxy and methyl substituents on the butenyl chain influence steric and electronic properties, impacting reactivity and downstream applications.

Properties

Molecular Formula |

C15H27NO3 |

|---|---|

Molecular Weight |

269.38 g/mol |

IUPAC Name |

tert-butyl 2-(1-methoxy-2-methylbut-3-enyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H27NO3/c1-7-11(2)13(18-6)12-9-8-10-16(12)14(17)19-15(3,4)5/h7,11-13H,1,8-10H2,2-6H3 |

InChI Key |

YENUXMRJCTVILI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)C(C1CCCN1C(=O)OC(C)(C)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((1R,2S)-1-methoxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidine ring through a cyclization reaction. The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst. The methoxy and methylbut-3-en-1-yl groups are then introduced through subsequent substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-((1R,2S)-1-methoxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into less oxidized forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or alkanes, and substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

(S)-tert-Butyl 2-((1R,2S)-1-methoxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.

Medicine: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-((1R,2S)-1-methoxy-2-methylbut-3-en-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The tert-butyl ester group may enhance the compound’s stability and bioavailability, while the methoxy and methylbut-3-en-1-yl groups can influence its binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular features, and applications based on the evidence:

Key Structural and Functional Differences:

Substituent Reactivity :

- The 2-oxobut-3-enyl group in introduces α,β-unsaturation, enabling conjugate additions or cycloadditions. In contrast, the mesyloxy group in serves as a leaving group for SN2 reactions.

- Bromopyridinyl substituents (e.g., ) enable cross-coupling reactions critical for constructing biaryl motifs in drug candidates.

- Azide -containing analogs () are pivotal for Huisgen cycloaddition (click chemistry), facilitating bioconjugation.

Synthetic Utility :

- Compounds with methoxy or silyl-protected hydroxyl groups () enhance solubility and enable selective deprotection during multi-step syntheses.

- Boc-protected pyrrolidines universally act as intermediates for N-H activation in amine chemistry .

Chiral pyrrolidine derivatives () are valuable in asymmetric catalysis and peptide mimetics.

Research Findings and Limitations

- Synthetic Yields: The mesyloxy derivative in achieved a 92% yield via optimized Mitsunobu-like conditions, highlighting efficient sulfonylation. In contrast, iodopyridinyl analogs () required harsh conditions (e.g., anhydrous DCM, 16-hour stirring) with moderate yields (~32%) .

- Stability : Boc-protected compounds generally exhibit high thermal and oxidative stability, but α,β-unsaturated ketones () may degrade under prolonged light exposure due to conjugation.

- Limitations: Direct data on the target compound’s physicochemical properties (e.g., melting point, solubility) are absent in the evidence.

Notes

Evidence Gaps : The provided sources lack explicit data on the target compound’s synthesis or applications. Comparisons are inferred from structurally related tert-butyl pyrrolidine carboxylates.

Diverse Applications : Analogs span medicinal chemistry (), materials science (), and agrochemicals (), underscoring the versatility of this scaffold.

Synthetic Trends : Modern methodologies favor azide-alkyne cycloadditions () and silyl protections () for modularity and orthogonal reactivity.

Biological Activity

Tert-butyl 2-(1-methoxy-2-methylbut-3-enyl)pyrrolidine-1-carboxylate is a complex organic compound with significant potential in biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H27NO3

- Molecular Weight : 269.38 g/mol

- IUPAC Name : tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methylbut-3-enyl]pyrrolidine-1-carboxylate

- InChI Key : YENUXMRJCTVILI-FRRDWIJNSA-N

The compound features a tert-butyl group, a pyrrolidine ring, and a methoxy-substituted butenyl chain, contributing to its unique biological properties .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It may act through several mechanisms:

- Oxidative Stress Modulation : The compound can function as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules, which may help in cellular signaling pathways related to stress responses.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation, although detailed mechanisms remain to be elucidated.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound:

- Cell Viability Reduction : In vitro assays have shown that this compound can significantly reduce cell viability in various cancer cell lines. For instance, treatment with concentrations around 20 μM resulted in over 50% reduction in cell viability for certain breast and colon cancer cells .

- Apoptosis Induction : The compound appears to promote apoptosis in cancer cells through activation of intrinsic pathways. Western blot analyses indicated increased expression of pro-apoptotic markers following treatment .

Antioxidant Activity

The antioxidant properties of the compound are also noteworthy. It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative damage. This activity could be beneficial in preventing chronic diseases associated with oxidative stress .

Case Studies

- Study on Colon Cancer Cells :

- Mechanistic Study on Apoptosis :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H27NO3 |

| Molecular Weight | 269.38 g/mol |

| Anticancer Activity | IC50 ~ 20 μM in various cancer lines |

| Antioxidant Activity | Effective scavenger of free radicals |

| Apoptosis Induction | Increased pro-apoptotic markers |

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of tert-butyl 2-(1-methoxy-2-methylbut-3-enyl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and stereoselective coupling. Key steps include:

- Protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions .

- Stereochemical control during the addition of the 1-methoxy-2-methylbut-3-enyl moiety, achieved via chiral auxiliaries or asymmetric catalysis .

- Purification via column chromatography (e.g., 20–50% ethyl acetate in hexane) to isolate the product from intermediates and byproducts .

Yield optimization requires careful control of reaction temperature, solvent polarity, and stoichiometry of reagents.

Q. How can the purity and structural identity of this compound be validated?

Analytical characterization should include:

- NMR spectroscopy : H and C NMR to confirm stereochemistry and functional groups, with specific attention to methoxy (δ ~3.3 ppm) and tert-butyl (δ ~1.4 ppm) signals .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z values) .

- Infrared (IR) spectroscopy : Detection of carbonyl (C=O, ~1700 cm) and ether (C-O, ~1100 cm) stretches .

- HPLC : For assessing purity (>95% by area under the curve) .

Q. What are the recommended storage conditions to ensure compound stability?

- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group .

- Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the tert-butyl ester or methoxy functionalities .

Advanced Research Questions

Q. How can computational methods aid in predicting the stereochemical outcomes of its synthesis?

- Density Functional Theory (DFT) : Calculate transition-state energies to predict enantioselectivity in asymmetric reactions (e.g., for the methoxy-2-methylbut-3-enyl addition) .

- Molecular docking : Model interactions between the compound and chiral catalysts (e.g., organocatalysts or metal complexes) to optimize stereochemical control .

Q. What strategies are effective in resolving data contradictions during structural elucidation?

- X-ray crystallography : Use SHELX software for refining crystal structures, particularly to resolve ambiguities in stereochemistry or bond lengths .

- Cross-validation with 2D NMR : Employ COSY, HSQC, and NOESY to confirm spatial relationships between protons (e.g., distinguishing diastereomers) .

- Isotopic labeling : Introduce C or H labels to track specific functional groups during mechanistic studies .

Q. How can impurity profiles be analyzed and minimized during scale-up synthesis?

- LC-MS/MS : Identify trace impurities (e.g., de-Boc byproducts or epimerized derivatives) .

- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, solvent, catalyst loading) to minimize side reactions .

- Recrystallization : Optimize solvent systems (e.g., hexane/ethyl acetate) to remove persistent impurities .

Q. What methodologies are suitable for studying its reactivity under diverse conditions?

- Kinetic studies : Monitor degradation rates under varying pH, temperature, and solvent conditions using UV-Vis or NMR .

- Trapping experiments : Use scavengers (e.g., dimethyl sulfoxide for radicals) to identify reactive intermediates during oxidation or hydrolysis .

Q. How can the compound’s role as a synthetic intermediate be expanded for novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.